molecular formula C18H26ClN3O B142291 Hydroxychloroquine, (S)- CAS No. 158749-76-9

Hydroxychloroquine, (S)-

Cat. No. B142291
CAS RN: 158749-76-9
M. Wt: 335.9 g/mol
InChI Key: XXSMGPRMXLTPCZ-AWEZNQCLSA-N
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Description

Hydroxychloroquine, also known as “硫酸氯喹” in Chinese, is a medication used to prevent and treat malaria in areas where malaria remains sensitive to chloroquine . Other uses include treatment of rheumatoid arthritis, lupus, and porphyria cutanea tarda . It is taken by mouth, often in the form of hydroxychloroquine sulfate .


Synthesis Analysis

Hydroxychloroquine (HCQ) and its synthetic precursors have been reviewed for their synthetic strategies for industrial and academic synthesis . Key intermediates in the synthesis include 4,7-dichloroquinoline (4,7- DCQ) and 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol 9 (also known as hydroxy novaldiamine; HNDA) .


Molecular Structure Analysis

The molecular formula of Hydroxychloroquine is C18H26ClN3O . The average mass is 335.871 Da and the monoisotopic mass is 335.176453 Da .


Chemical Reactions Analysis

Hydroxychloroquine has been studied for its decomposition mechanism in aqueous solution by gamma irradiation . The degradation was monitored by High-Performance Liquid Chromatography (HPLC) and a mechanism pathway was proposed for HCQ degradation under gamma irradiation .


Physical And Chemical Properties Analysis

Hydroxychloroquine is a weak base and has a characteristic ‘deep’ volume of distribution and a half-life of around 50 days . It interferes with lysosomal activity and autophagy, interacts with membrane stability, and alters signaling pathways and transcriptional activity .

Mechanism of Action

Hydroxychloroquine works by blocking the effects of the chemicals released when your immune system attacks your body . It disrupts lipid rafts similar to general anesthetics, which inhibits viral entry by disrupting the lipid clustering of the SARS-CoV2 receptor .

Safety and Hazards

Hydroxychloroquine did not reduce mortality, the need for or duration of mechanical ventilation . Taking hydroxychloroquine to treat COVID-19 may increase the risk of heart rhythm problems, blood and lymph disorders, kidney injury, liver problems, and failure . It is also advised to avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

While there are ongoing clinical research trials investigating potential therapeutic options for the prevention and/or treatment of COVID-19 with Hydroxychloroquine, more large scale randomized clinical trials adequately powered to show a demonstrable impact on meaningful clinical outcomes are needed before national and international guidelines endorse the widespread use of hydroxychloroquine/chloroquine for COVID-19 .

properties

IUPAC Name

2-[[(4S)-4-[(7-chloroquinolin-4-yl)amino]pentyl]-ethylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClN3O/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSMGPRMXLTPCZ-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CCC[C@H](C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30160181
Record name Hydroxychloroquine, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30160181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Hydroxychloroquine

CAS RN

137433-24-0
Record name (S)-Hydroxychloroquine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137433-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxychloroquine, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137433240
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxychloroquine, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30160181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDROXYCHLOROQUINE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34U111Z6LU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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